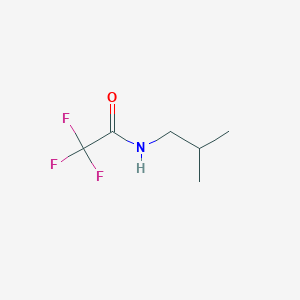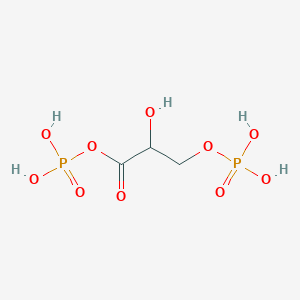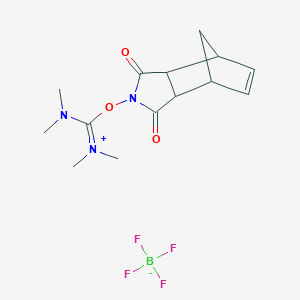
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- has been shown to exhibit low toxicity in vitro and in vivo studies. However, it may cause mild irritation to the skin and eyes upon contact. Additionally, this compound has been found to be metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to possess broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)-. One of the areas of focus could be the development of new formulations that enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science and agriculture. Finally, more research is needed to explore the safety and toxicity of acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- in vivo studies to determine its potential as a therapeutic agent.
Synthesis Methods
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- is synthesized using a specific method that involves the reaction of 2,2,2-trifluoroacetamide with isobutylmagnesium chloride. The reaction takes place in anhydrous ether and is catalyzed by copper(I) iodide. The resulting product is purified using column chromatography to obtain the final compound.
Scientific Research Applications
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess antifungal and antibacterial properties, indicating its potential use as a broad-spectrum antimicrobial agent.
properties
CAS RN |
1817-28-3 |
|---|---|
Product Name |
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- |
Molecular Formula |
C6H10F3NO |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H10F3NO/c1-4(2)3-10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
FGHXPVMWBPFOMN-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)








